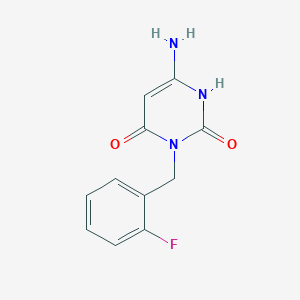
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, compounds with trifluoromethyl pyrimidine dione structure exhibited significant herbicidal activity against certain plant species, indicating the potential of pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has shown that some compounds possess urease inhibitory activity, suggesting their utility in addressing diseases related to urease enzyme activity (A. Rauf et al., 2010).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives have also been studied for their antimicrobial and antitumor activities. Novel syntheses have led to compounds that show promise as potential antimicrobial and antitumor agents, highlighting the versatility of pyrimidine scaffolds in drug discovery (S. Raić-Malić et al., 2000).
Optical and Nonlinear Optical Properties
Pyrimidine-based compounds have been synthesized and characterized for their potential in optical, nonlinear optical, and drug discovery applications. Computational and experimental studies suggest these derivatives could be efficient candidates for NLO device fabrications, indicating their utility in materials science (B. Mohan et al., 2020).
Hydrogen-bonded Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine compounds in the development of complex molecular architectures with applications in molecular recognition and self-assembly processes (M. Fonari et al., 2004).
Eigenschaften
IUPAC Name |
6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
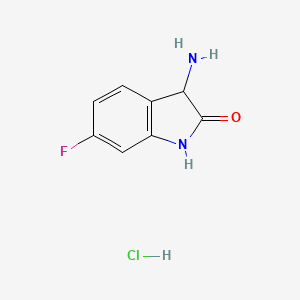
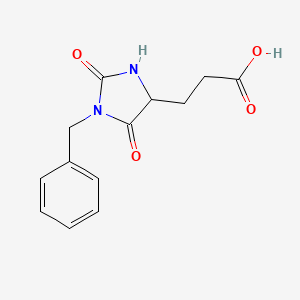
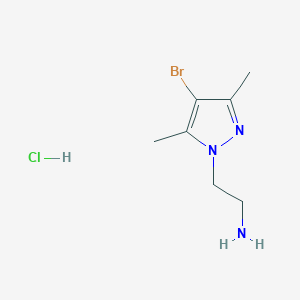
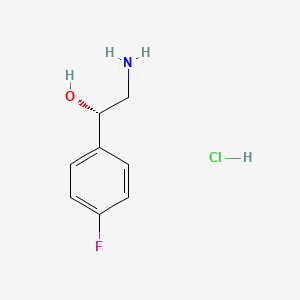


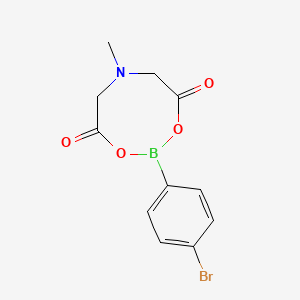

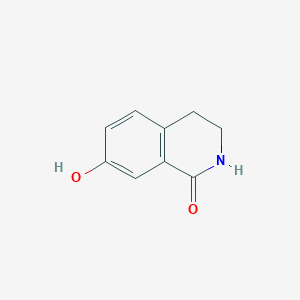
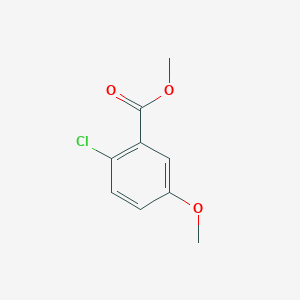
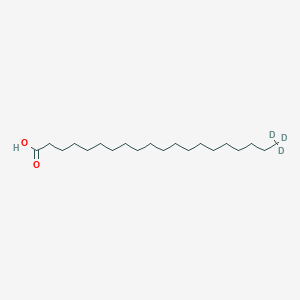


![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
